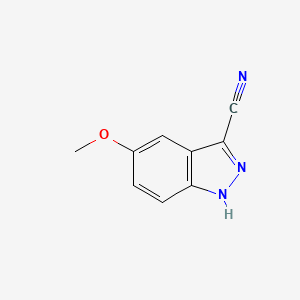

5-methoxy-1H-indazole-3-carbonitrile

Description

5-Methoxy-1H-indazole-3-carbonitrile (CAS: 90322-88-6) is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at the 5-position and a nitrile group at the 3-position. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.18 g/mol (calculated). The compound is commercially available at 98% purity, as noted in product catalogs . The methoxy group enhances solubility and electronic modulation, while the nitrile moiety offers reactivity for further functionalization.

Properties

IUPAC Name |

5-methoxy-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCNXBQYSICCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659470 | |

| Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-88-6 | |

| Record name | 5-Methoxy-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation of Indoles

The nitrosation of indoles is a crucial step in forming indazoles. This process involves the reaction of indoles with nitrosating agents like sodium nitrite (NaNO2) in acidic conditions. The reaction proceeds through a multistep pathway, leading to the formation of indazole derivatives.

Conversion to Carbonitrile

Once the indazole core is formed, the conversion to the carbonitrile derivative can be achieved through various methods, such as the Sandmeyer reaction or by using cyanating agents like zinc cyanide (Zn(CN)2) or sodium cyanide (NaCN) in the presence of a catalyst.

Detailed Synthesis Protocol

A detailed synthesis protocol for this compound might involve the following steps:

Nitrosation of 5-Methoxyindole :

- React 5-methoxyindole with NaNO2 and HCl in a suitable solvent like DMF or water at low temperature.

- Monitor the reaction to minimize side products.

Formation of Indazole-3-Carboxaldehyde :

- The nitrosation product undergoes ring opening and closure to form the indazole-3-carboxaldehyde.

- Purify the product using column chromatography.

-

- Use a cyanating agent like NaCN or Zn(CN)2 in the presence of a catalyst (e.g., palladium) to convert the aldehyde to the carbonitrile.

Research Findings and Challenges

Research on the synthesis of indazole derivatives highlights the importance of controlling reaction conditions to minimize side products. For instance, the use of low temperatures and slow addition techniques can improve yields. However, the conversion of indazole-3-carboxaldehyde to the carbonitrile derivative may require optimization of reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of indazole oxides.

Reduction: Formation of 5-methoxy-1H-indazole-3-amine.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Methoxy-1H-indazole-3-carbonitrile is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Indazole derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from indazoles have been tested against different cancer cell lines, demonstrating significant anti-proliferative effects. One study reported that a series of indazole derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HL60 and HCT116 .

- Kinase Inhibitors : The compound has been explored for its activity against various kinases implicated in cancer progression. Notably, indazole-based compounds have been developed to target Bcr-Abl kinases, with some showing comparable potency to established drugs like Imatinib .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions:

- Enzyme Studies : The compound serves as a tool to understand the mechanisms of action of enzymes involved in metabolic pathways. Its derivatives have been evaluated for their ability to inhibit specific enzymes, contributing to insights into disease mechanisms .

Material Science

The compound's unique chemical structure offers potential applications in material science:

- Novel Materials Development : Research has indicated that this compound can be used to create materials with specific electronic or optical properties. This makes it valuable for applications in electronics and photonics industries .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use in agrochemicals:

- Pesticide Development : The compound has shown bioactive properties that can enhance crop protection measures. Its derivatives are being formulated into herbicides and pesticides that aim to be more environmentally friendly while maintaining efficacy against pests .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Activity

A study synthesized a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, including those based on this compound, which were evaluated for their anti-proliferative effects on human cancer cell lines. The results indicated significant potency against HL60 cells with IC50 values reaching as low as 8.3 nM .

Case Study 2: Kinase Inhibition

Another research effort focused on the development of selective indazole-based inhibitors targeting mutated EGFR kinases. Compounds derived from this compound displayed promising inhibitory activity against resistant cancer cell lines with EC50 values indicating high efficacy .

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and carbonitrile groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

- 3-Methyl-1H-indazole-5-carbonitrile (CAS: 267875-55-8): Substitution: Methyl group at 3-position, nitrile at 5-position. Similarity: Structural similarity score of 0.90 (based on indazole core and nitrile group) .

6-Bromo-1H-indazole-3-carbonitrile (CAS: 885278-24-0):

6-Fluoro-1H-indazole-3-carbonitrile (CAS: 885278-33-1):

Nitrogen Positioning: Indazole vs. Indole Derivatives

- 5-Methoxy-1H-indole-3-carbonitrile (CAS: 23084-36-8):

- Structure: Indole core (one nitrogen) instead of indazole (two adjacent nitrogens).

- Molecular Weight: 172.18 g/mol (vs. 173.18 for 5-methoxyindazole derivative).

- Physical Properties: Boiling point 385.0°C , density 1.3 g/cm³ .

- Impact: The indole’s single nitrogen reduces hydrogen-bonding capacity and aromatic stabilization compared to indazole derivatives.

N-Methylated Derivatives

- 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile (CAS: 1503143-18-7): Substitution: Methyl group on the indazole nitrogen. Molecular Formula: C₁₀H₉N₃O (vs. C₉H₇N₃O for the unmethylated compound).

Data Tables

Table 1: Key Properties of 5-Methoxy-1H-indazole-3-carbonitrile and Analogues

Research Findings and Implications

- Synthetic Routes : Copper cyanide (CuCN) in N-methylpyrrolidone (NMP) at high temperatures (200°C) is a common method for introducing nitrile groups to indazole derivatives, as seen in analogues like 3-(5-Methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione .

- Biological Relevance : Fluorine and bromine substitutions are strategic for tuning pharmacokinetics, while methoxy groups balance solubility and electronic effects.

Biological Activity

5-Methoxy-1H-indazole-3-carbonitrile (CAS Number: 90322-88-6) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an indazole core substituted with a methoxy group at the 5-position and a carbonitrile group at the 3-position. This unique structure contributes to its reactivity and biological interactions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, a study reported its significant antiproliferative effects against various cancer cell lines, including Hep-G2 (human liver cancer cells) and K562 (human leukemia cells). The compound exhibited an IC50 value of approximately 3.32 µM against Hep-G2 cells, indicating potent activity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of this compound

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific details on target interactions remain under investigation .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The presence of the methoxy and carbonitrile groups enhances binding affinity to enzymes or receptors involved in critical cellular pathways. For example, it may inhibit histone deacetylases (HDACs), which play significant roles in cancer progression and cellular regulation .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various indazole derivatives, including this compound, for their antitumor activities. The findings suggested that modifications at the C-5 position significantly influenced the compound's efficacy against different tumor types .

Another investigation into serotonin receptor interactions revealed that related indazole compounds could act as agonists at specific serotonin receptor subtypes, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison of Indazole Derivatives

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Indazole | Anticancer, Antimicrobial |

| 5-Methyl-1H-indazole-3-carbonitrile | Indazole | Variable biological activity |

| 5-Fluoro-1H-indazole-3-carbonitrile | Indazole | Enhanced receptor interaction |

These comparisons illustrate how slight structural variations can lead to significant differences in biological activity.

Q & A

Q. What green chemistry principles apply to scaling up synthesis?

- Methodological Answer :

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst recovery : Reuse AlCl₃ via aqueous extraction .

- Waste reduction : Employ microwave-assisted synthesis to cut reaction time by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.